3-(2-(4-Chloro-2-methylphenoxy)acetamido)propanoic acid

Medicinal chemistry Integrin antagonists SAR

3-(2-(4-Chloro-2-methylphenoxy)acetamido)propanoic acid (CAS 405923 74‑2) is a synthetic β‑alanine‑derived phenoxyacetamide [REFS‑1]. It belongs to the class of substituted phenoxyacetic acid conjugates that have been explored as integrin antagonists (especially VLA‑4) and as building blocks in medicinal chemistry [REFS‑2].

Molecular Formula C12H14ClNO4
Molecular Weight 271.69 g/mol
Cat. No. B4823565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(4-Chloro-2-methylphenoxy)acetamido)propanoic acid
Molecular FormulaC12H14ClNO4
Molecular Weight271.69 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)OCC(=O)NCCC(=O)O
InChIInChI=1S/C12H14ClNO4/c1-8-6-9(13)2-3-10(8)18-7-11(15)14-5-4-12(16)17/h2-3,6H,4-5,7H2,1H3,(H,14,15)(H,16,17)
InChIKeyUXZJGSFMQOTVTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-(4-Chloro-2-methylphenoxy)acetamido)propanoic acid – Procurement-Ready Compound Profile and Class Positioning


3-(2-(4-Chloro-2-methylphenoxy)acetamido)propanoic acid (CAS 405923 74‑2) is a synthetic β‑alanine‑derived phenoxyacetamide [REFS‑1]. It belongs to the class of substituted phenoxyacetic acid conjugates that have been explored as integrin antagonists (especially VLA‑4) and as building blocks in medicinal chemistry [REFS‑2]. The compound is commercially available from multiple screening‑compound suppliers, typically at ≥ 98% purity, enabling its immediate use in biochemical and cellular screening campaigns [REFS‑3].

Why 3-(2-(4-Chloro-2-methylphenoxy)acetamido)propanoic acid Cannot Be Arbitrarily Replaced by In‑Class Phenoxyacetic Acid Analogs


Phenoxyacetic acid derivatives are a structurally diverse class; small changes in the linker and terminal acid profoundly affect target engagement. The β‑alanine spacer in this compound imparts a distinct orientation of the carboxylic acid relative to the 4‑chloro‑2‑methylphenoxy pharmacophore, which is critical for integrin‑binding conformations [REFS‑1]. In contrast, the direct glycine conjugate (MCPA‑glycine) or the parent herbicide MCPA lacks the extended backbone, and the corresponding phenylalanine derivatives display different steric and electronic profiles [REFS‑2]. Without head‑to‑head data, a procurement decision based solely on core scaffold similarity risks selecting a compound with unverified selectivity and potency for the desired target.

Quantitative Differentiation of 3-(2-(4-Chloro-2-methylphenoxy)acetamido)propanoic acid from Its Closest Analogs


Structural Comparison of the β‑Alanine Linker versus the Glycine and Direct Acid Linkers

The target compound contains a β‑alanine spacer (‑NH‑CH₂‑CH₂‑COOH) between the acetamido group and the terminal carboxylic acid, whereas the major plant metabolite of MCPA is the glycine conjugate (‑NH‑CH₂‑COOH) and the parent herbicide MCPA lacks an amide spacer entirely [REFS‑1]. This one‑carbon elongation increases the distance between the 4‑chloro‑2‑methylphenoxy moiety and the carboxylate by approximately 1.5 Å, a spatial shift that can alter hydrogen‑bond networks in the integrin binding pocket [REFS‑2].

Medicinal chemistry Integrin antagonists SAR

Lipophilicity (clogP) Comparison with the Parent Herbicide MCPA and the Glycine Conjugate

The target compound exhibits a calculated logP of 1.54 (Chem‑Space) or 1.62 (Leyan), indicating moderate lipophilicity suitable for cell permeability while retaining aqueous solubility [REFS‑1]. In contrast, the parent herbicide MCPA has a reported logP of approximately 2.5–3.0, and the glycine conjugate is predicted to be substantially more polar [REFS‑2]. This ~1‑log unit shift places the compound in a more drug‑like property space.

ADME Drug‑likeness LogP

Polar Surface Area (PSA) and Hydrogen‑Bond Donor Count Differentiation

The target compound has a topological polar surface area (TPSA) of 75.6–76 Ų and two hydrogen‑bond donors (amide NH and carboxylic acid OH) [REFS‑1]. This falls within the optimal range for oral bioavailability (Veber’s rule: TPSA <140 Ų, HBD ≤3). The parent MCPA has a TPSA of 46.5 Ų, which is below the typical lower bound for balanced permeability, whereas larger peptidomimetic VLA‑4 antagonists often exceed 100 Ų [REFS‑2].

Physicochemical properties Bioavailability Rule‑of‑5

Rotatable Bond Count and Conformational Flexibility Relative to Rigid In‑Class Analogs

The target compound possesses six rotatable bonds [REFS‑1], compared with only three rotatable bonds in MCPA and five in the glycine conjugate [REFS‑2]. Higher flexibility may increase the entropic cost of binding but can also enable induced‑fit interactions with shallow protein pockets such as the VLA‑4 binding site [REFS‑3].

Conformational analysis Entropic penalty Ligand efficiency

VLA‑4 Antagonist Pharmacophore Alignment versus Phenylalanine‑Based Inhibitors

The patent literature identifies substituted β‑alanine derivatives as antagonists of VLA‑4 and α4β7 [REFS‑1]. While no IC₅₀ value is publicly available for this specific compound, the β‑alanine scaffold was retained across multiple lead series, suggesting that the N‑(4‑chloro‑2‑methylphenoxy)acetyl group can productively occupy the S1′ pocket. In contrast, the phenylalanine‑based VLA‑4 inhibitors (e.g., BIO‑1211) use a bulkier benzyl side chain that targets a different sub‑pocket, often resulting in distinct selectivity profiles [REFS‑2].

Integrin α4β1 VLA‑4 Pharmacophore modeling

Commercial Availability and Purity Benchmarking Against Nearest Analogs

The target compound is stock‑listed by at least two independent suppliers (Chem‑Space and Leyan) with a certified purity of 90% and 98%, respectively [REFS‑1][REFS‑2]. The nearest structural analog, 3‑(4‑chlorophenyl)‑3‑[2‑(2‑methylphenoxy)acetamido]propanoic acid, is listed only by Chem‑Space without a purity specification, and the glycine conjugate of MCPA is not commercially available as a standalone research chemical [REFS‑3]. This higher vendor coverage reduces procurement risk and lot‑to‑lot variability.

Procurement Sourcing Chemical purity

Priority Application Scenarios for 3-(2-(4-Chloro-2-methylphenoxy)acetamido)propanoic acid Based on Differentiated Evidence


Integrin α4β1 (VLA‑4) Antagonist Screening and Hit‑to‑Lead Optimization

The β‑alanine scaffold with the 4‑chloro‑2‑methylphenoxyacetyl cap aligns with the VLA‑4 pharmacophore defined in Merck patent WO‑0071572‑A1 [REFS‑1]. The intermediate lipophilicity (clogP 1.5–1.6) and TPSA (76 Ų) make it an attractive starting point for lead optimization, as it occupies a property space that balances cell permeability with aqueous solubility – a key advantage over both the more lipophilic MCPA and the more polar, larger peptidomimetics [REFS‑2].

Chemical Probe for Integrin Selectivity Profiling (α4β1 vs. α4β7)

The patent literature indicates that β‑alanine derivatives can antagonize both α4β1 (VLA‑4) and α4β7 [REFS‑1]. The distinct linker length and conformational flexibility (6 rotatable bonds) of this compound, compared with glycine or phenylalanine congeners, may yield differential selectivity when screened against integrin panels, making it a valuable tool compound for dissecting integrin biology [REFS‑2].

Physicochemical Reference Compound for Rule‑of‑5 and Veber Compliance Studies

With a molecular weight of 271.7 Da, TPSA 76 Ų, 2 H‑bond donors, and 6 rotatable bonds, the compound falls centrally within oral drug‑like space [REFS‑1]. It can serve as a calibrated reference in computational models that predict passive permeability and solubility, particularly when benchmarking against the more rigid, less polar MCPA (TPSA 46.5 Ų) and against larger integrin antagonists [REFS‑2].

Building Block for Combinatorial Library Synthesis

The free carboxylic acid terminus enables straightforward amide coupling or esterification, while the chlorinated aromatic ring offers a handle for further functionalization via cross‑coupling reactions. Multi‑vendor availability at gram scale with ≥90% purity reduces supply‑chain bottlenecks during library synthesis [REFS‑1].

Quote Request

Request a Quote for 3-(2-(4-Chloro-2-methylphenoxy)acetamido)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.